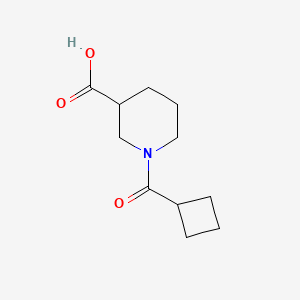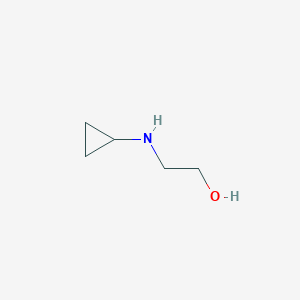
O-(4,4,4-trifluorobutyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O-(4,4,4-trifluorobutyl)hydroxylamine” is a chemical compound with the molecular formula C4H8F3NO . It is used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of “O-(4,4,4-trifluorobutyl)hydroxylamine” consists of 4 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“O-(4,4,4-trifluorobutyl)hydroxylamine” is a liquid at room temperature . It has a molecular weight of 143.11 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Synthesis of N,N,O-Trisubstituted Hydroxylamines The compound O-(4,4,4-trifluorobutyl)hydroxylamine is a critical precursor in the synthesis of diverse N,N,O-trisubstituted hydroxylamines. These hydroxylamines are synthesized through a series of reactions involving partial reduction, acetylation, and substitution processes. The flexibility of the synthesis allows for the incorporation of various carbon nucleophiles, expanding the scope of potential derivatives and applications in organic synthesis (Dhanju & Crich, 2016).
A Versatile Reagent for Asymmetric Synthesis O-(1-Phenylbutyl)benzyloxyacetaldoxime, a reagent structurally similar to O-(4,4,4-trifluorobutyl)hydroxylamine, demonstrates significant potential in the asymmetric synthesis of protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles. The high diastereoselectivity and ability to convert the resulting hydroxylamines into complex compounds with high enantiomeric excess underline the importance of hydroxylamines in asymmetric synthesis and organic chemistry (Cooper et al., 2002).
Environmental Chemistry and Catalysis
Role in the Activation of Hydrogen Peroxide In environmental chemistry, hydroxylamines play a crucial role in the generation of hydroxyl radicals (HO·) from hydrogen peroxide (H2O2). This process, involving the activation of H2O2 by hydroxylamine (HA), is significant in environmental processes and sheds light on previously unknown sources of HO· formation (Chen et al., 2015).
Iron-Catalyzed Intermolecular Amino-Oxygenation O-(4,4,4-trifluorobutyl)hydroxylamine derivatives serve as key intermediates in iron-catalyzed diastereoselective intermolecular amino-oxygenation reactions. The unique property of the N–O bond cleavage of functionalized hydroxylamines, coupled with the use of bench-stable hydroxylamine derivatives, highlights their utility in synthesizing amino alcohol derivatives with varied regio- and stereochemical configurations, which are crucial in catalysis and synthetic chemistry (Lu et al., 2014).
Glycobiology and Drug Discovery
N-O Linkage in Carbohydrates and Glycoconjugates In the realm of glycobiology and drug discovery, hydroxylamine derivatives have found applications due to their high nucleophilicity, which makes them suitable for chemoselective ligation. This is particularly relevant in the synthesis of N-O linked carbohydrates and glycoconjugates, which play pivotal roles in biological and pathological processes. The review by Chen and Xie (2016) highlights the importance of these derivatives in organic synthesis, glycobiology, and drug discovery, stressing the versatile applications of hydroxylamine in these fields (Chen & Xie, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
O-(4,4,4-trifluorobutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEQNDPCDQRNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598730 |
Source


|
| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4,4,4-trifluorobutyl)hydroxylamine | |
CAS RN |
780037-64-1 |
Source


|
| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)









![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)

